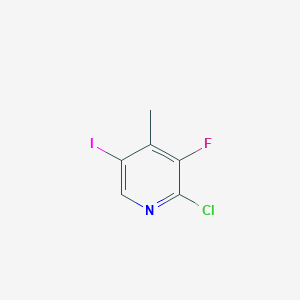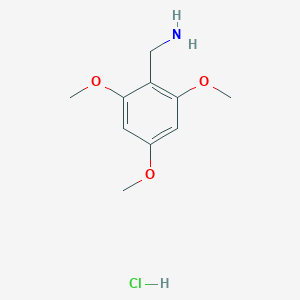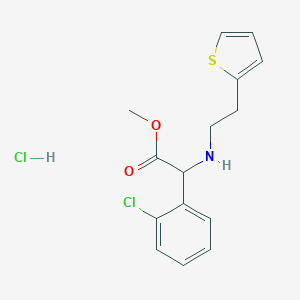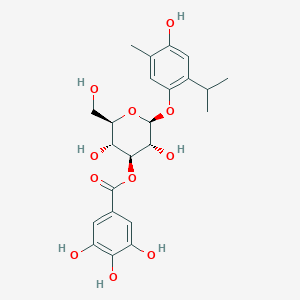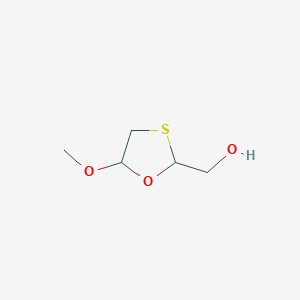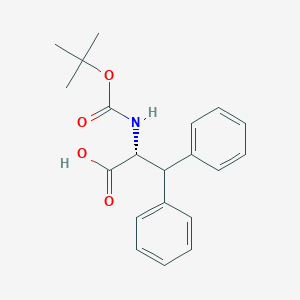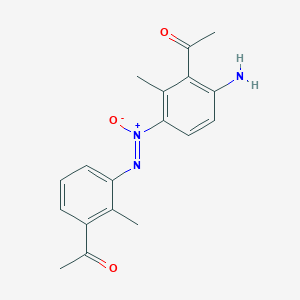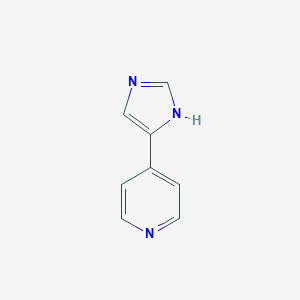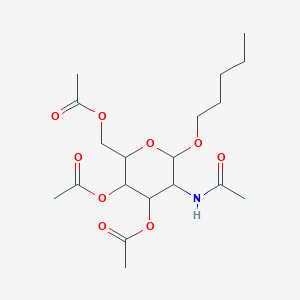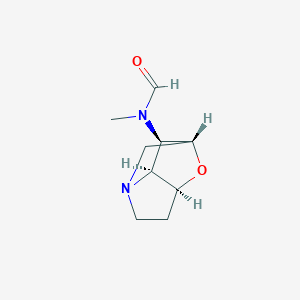![molecular formula C13H10O3 B115245 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one CAS No. 148870-43-3](/img/structure/B115245.png)
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one, also known as HMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMF is a furan derivative that is formed during the dehydration of sugars, such as fructose and glucose, under acidic conditions. Its unique chemical structure and properties make it a valuable compound for various applications, including pharmaceuticals, food, and biofuels.
Wirkmechanismus
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has a unique chemical structure that allows it to interact with various biological molecules, including proteins and nucleic acids. 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to bind to DNA and RNA, potentially affecting gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has been shown to have anti-inflammatory and antioxidant properties, potentially reducing the risk of various diseases, including cancer and metabolic disorders. 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one can be unstable under certain conditions, such as high temperatures and acidic environments, which can affect its purity and yield. Researchers must carefully control the reaction conditions to ensure the reproducibility and reliability of their results.
Zukünftige Richtungen
There are several future directions for 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one research, including the development of new synthesis methods, the optimization of 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one production for various applications, and the investigation of 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one's potential as a renewable energy source. Researchers may also explore the potential of 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one as a drug candidate for various diseases, including cancer and metabolic disorders. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one and its potential applications in various fields.
Synthesemethoden
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one can be synthesized through the acid-catalyzed dehydration of various sugars, including fructose, glucose, and sucrose. The most common method for 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one synthesis is the dehydration of fructose using an acid catalyst, such as sulfuric acid. The reaction conditions, including temperature, pH, and catalyst concentration, can significantly affect the yield and purity of 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one. Researchers have developed various methods to optimize the 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one synthesis process, including the use of different catalysts, solvents, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, food, and biofuels. In the pharmaceutical industry, 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has been studied for its potential as an anti-cancer agent, as well as for its anti-inflammatory and antioxidant properties. 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has also been investigated for its potential to treat diabetes and metabolic disorders.
In the food industry, 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one is a natural flavor enhancer and colorant. It is also used as a preservative and an ingredient in various food products, including baked goods, beverages, and sauces. 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has been shown to have antimicrobial properties, making it a valuable ingredient in food preservation.
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has also gained attention in the biofuels industry due to its potential as a renewable energy source. 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one can be converted into various biofuels, including ethanol and 2,5-dimethylfuran, through various chemical processes.
Eigenschaften
CAS-Nummer |
148870-43-3 |
|---|---|
Produktname |
4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one |
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-hydroxy-3-methyl-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C13H10O3/c1-7-11-10(13(15)16-7)6-8-4-2-3-5-9(8)12(11)14/h2-7,14H,1H3 |
InChI-Schlüssel |
WKQGWWLZTWXVLU-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C3=CC=CC=C3C=C2C(=O)O1)O |
Kanonische SMILES |
CC1C2=C(C3=CC=CC=C3C=C2C(=O)O1)O |
Synonyme |
demethoxyeleutherol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



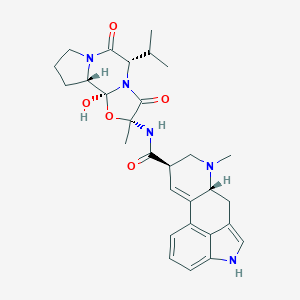
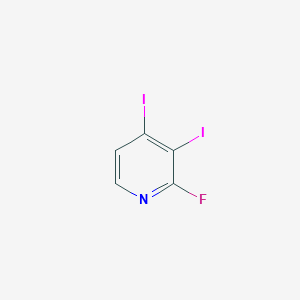
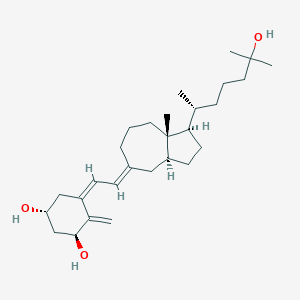
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
